![molecular formula C13H9N3O B2476590 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine CAS No. 22926-71-2](/img/structure/B2476590.png)
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a heterocyclic aromatic compound that is synthesized using various methods.
Scientific Research Applications
Anti-Inflammatory Activity
A series of (4-(1,2,4-oxadiazol-5-yl) phenyl)-2-aminoacetamide derivatives, which include “4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine”, showed good anti-neuroinflammation in a previous study . These compounds have good anti-inflammatory activity and could significantly inhibit the production of relevant inflammatory factors .
Treatment for Arthritis
These compounds have been found to have potential applications in the treatment of arthritis . In particular, compound f15 showed the most prominent performance, it could significantly inhibit the production of relevant inflammatory factors in lipopolysaccharide (LPS)-induced RAW264.7 cells . It also reduced secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats and inhibited the production of TNF-α and IL-1β in serum .
Drug Development
The 1,2,4-oxadiazole heterocyclic ring, which is part of “4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine”, has received considerable attention because of its unique bioisosteric properties and an unusually wide spectrum of biological activities . Thus, it is a perfect framework for the novel drug development .
Antimicrobial Activity
Some 1,2,4-oxadiazole derivatives have shown comparable antibacterial results to those of the reference drug (amoxicillin) . However, the specific antimicrobial activity of “4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine” is not mentioned in the search results.
Antifungal Activity
The in vitro antifungal activities of some 1,2,4-oxadiazole derivatives have been evaluated against Colletotrichum orbiculare, Botrytis cinerea and Rhizoctonia solani . However, the specific antifungal activity of “4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine” is not mentioned in the search results.
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anticancer and anti-infective properties. These compounds are known to interact with various molecular targets involved in these diseases, but the specific targets for this compound need further investigation.
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties . The nitrogen in the oxadiazole ring is a stronger hydrogen bond acceptor than oxygen , which may influence the compound’s interaction with its targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit anticancer and anti-infective activities, suggesting that they may affect pathways related to cell proliferation, apoptosis, and microbial growth.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit anticancer and anti-infective activities, suggesting that they may induce cell death or inhibit microbial growth.
properties
IUPAC Name |
5-phenyl-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLYQZJFVKRLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine |
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